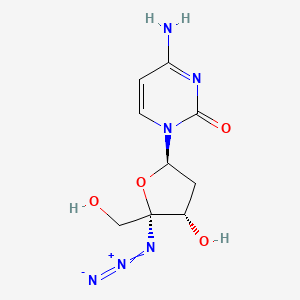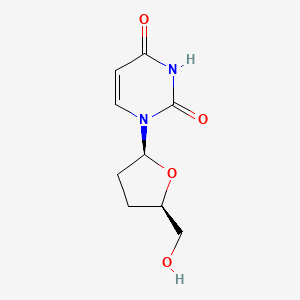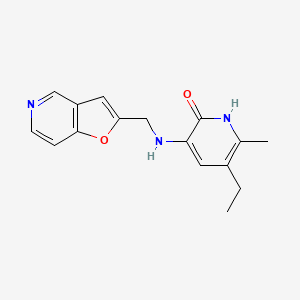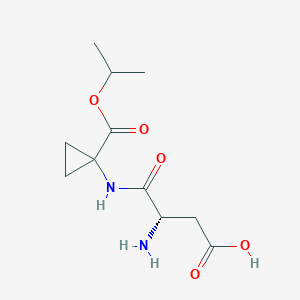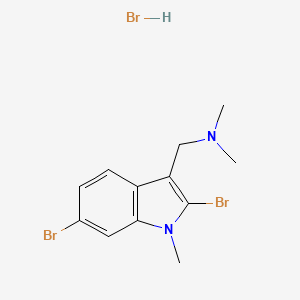
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine atoms at the 2 and 6 positions, a dimethylamino group at the 3 position, and a methyl group at the 1 position, with an additional hydrobromide salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide typically involves multi-step organic reactions. One common method includes the bromination of 1-methylindole at the 2 and 6 positions using bromine or N-bromosuccinimide (NBS) as the brominating agent. This is followed by the introduction of the dimethylamino group at the 3 position through a Mannich reaction, which involves formaldehyde and dimethylamine. The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the dimethylamino group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide involves its interaction with various molecular targets. The bromine atoms and the dimethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The compound may inhibit enzymes, disrupt cell membranes, or interfere with DNA replication, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-3-methylindole: Lacks the dimethylamino group and hydrobromide salt.
3-Dimethylamino-1-methylindole: Lacks the bromine atoms.
1-Methylindole: Lacks both the bromine atoms and the dimethylamino group.
Uniqueness
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide is unique due to the combination of bromine atoms, a dimethylamino group, and a hydrobromide salt. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other indole derivatives.
Propriétés
Numéro CAS |
87401-27-2 |
|---|---|
Formule moléculaire |
C12H15Br3N2 |
Poids moléculaire |
426.97 g/mol |
Nom IUPAC |
1-(2,6-dibromo-1-methylindol-3-yl)-N,N-dimethylmethanamine;hydrobromide |
InChI |
InChI=1S/C12H14Br2N2.BrH/c1-15(2)7-10-9-5-4-8(13)6-11(9)16(3)12(10)14;/h4-6H,7H2,1-3H3;1H |
Clé InChI |
OVIRAFHSGAEUST-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)Br)C(=C1Br)CN(C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
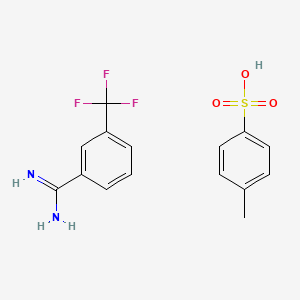

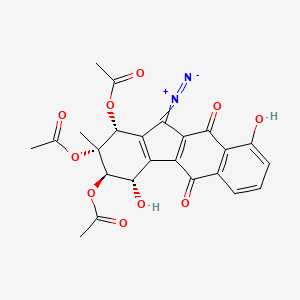
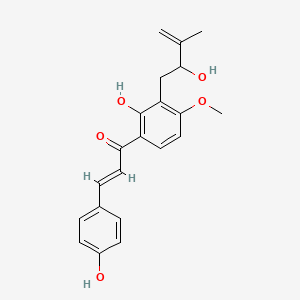
![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)


